Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
CAS No.: 131707-24-9
Cat. No.: VC21185667
Molecular Formula: C19H18BrNO3S
Molecular Weight: 420.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131707-24-9 |
---|---|
Molecular Formula | C19H18BrNO3S |
Molecular Weight | 420.3 g/mol |
IUPAC Name | ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate |
Standard InChI | InChI=1S/C19H18BrNO3S/c1-3-24-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-25-12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3 |
Standard InChI Key | DAFNNZWQTJQQAP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=C3 |
Canonical SMILES | CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate is an indole derivative characterized by its complex molecular structure. The compound contains several functional groups including a bromine atom, hydroxyl group, and an ethyl carboxylate moiety positioned on an indole scaffold, with a phenylsulfanylmethyl substituent at position 2.
Identification Parameters
The compound is uniquely identified through several standard chemical identifiers as shown in the following table:
Parameter | Value |
---|---|
CAS Registry Number | 131707-24-9 |
Molecular Formula | C₁₉H₁₈BrNO₃S |
Molecular Weight | 420.32 g/mol |
EINECS Number | 629-769-6 |
InChI | InChI=1S/C19H18BrNO3S/c1-3-24-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-25-12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3 |
The compound's systematic chemical name describes its exact structure, while several synonyms exist in the literature and chemical databases .
Common Synonyms
The compound is referenced in the scientific literature under various synonyms, including:
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Si-5 (abbreviated research designation)
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Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
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6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester
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1-methyl-2-phenylthiomethyl-5-hydroxy-6-bromoindole-3-carboxy acid ethyl ester
Physicochemical Properties
The physicochemical properties of Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate are critical for understanding its behavior in various research contexts, including its solubility, stability, and potential reactivity patterns.
Physical Properties
The compound exists as a solid at standard temperature and pressure, with distinctive thermal and physical characteristics as outlined below:
Property | Value | Status |
---|---|---|
Physical State | Solid | Observed |
Color | White to Light Brown | Observed |
Melting Point | >192°C (with decomposition) | Measured |
Boiling Point | 570.6±50.0 °C | Predicted |
Density | 1.44±0.1 g/cm³ | Predicted |
Refractive Index | 1.64 | Measured |
Flash Point | 298.9±30.1 °C | Predicted |
Vapor Pressure | 1.28×10⁻¹³ mmHg at 25°C | Predicted |
The compound's high melting and boiling points, combined with extremely low vapor pressure, indicate its thermal stability and non-volatile nature under standard laboratory conditions .
Chemical Properties
Understanding the chemical properties provides insight into the compound's reactivity and potential applications:
Property | Value | Notes |
---|---|---|
Solubility | Slightly soluble in DMSO; Sparingly soluble in heated methanol | Empirical observation |
pKa | 7.60±0.40 | Predicted value |
LogP | 4.88 | Indicates high lipophilicity |
Polar Surface Area (PSA) | 76.76 Ų | Relevant for bioavailability |
The compound's limited solubility in common organic solvents presents challenges for certain experimental procedures, though it can be dissolved in DMSO for most biological assays. Its relatively high pKa value suggests that the hydroxyl group is weakly acidic .
Biological Activities and Applications
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate has significant value in biological and pharmaceutical research.
Antiviral Applications
The compound has been specifically associated with anti-hepatitis B virus research. It is used to prepare derivatives with potential anti-hepatitis B virus activities, suggesting its importance as a precursor in antiviral drug development .
Research Applications
Beyond its specific antiviral applications, the compound serves as:
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A reagent for studying interactions between biologically active compounds
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A tool for investigating drug interactions in biological science research
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A structural scaffold for developing novel therapeutic compounds
This versatility in research applications highlights the compound's importance in medicinal chemistry and drug discovery programs.
Structure-Activity Relationships
The structural features of Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate contribute to its biological activity.
Key Structural Elements
Several structural components may be critical for its biological performance:
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The indole core: A privileged structure in medicinal chemistry
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The bromine at position 6: Potentially enhancing receptor binding or modifying electronic properties
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The hydroxyl group at position 5: Offering hydrogen bonding opportunities
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The ethyl carboxylate at position 3: Providing additional binding interactions and modifying the compound's physicochemical properties
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The phenylsulfanylmethyl group at position 2: Contributing to lipophilicity and potentially specific target interactions
These structural elements collectively determine the compound's three-dimensional conformation and its ability to interact with biological targets.
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